1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate
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Overview
Description
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is an organosilicon compound with the chemical formula C12H18O9Si2. It is a colorless liquid known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two vinyl groups attached to a disiloxane backbone, making it a valuable intermediate in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by acetylation. The reaction typically involves the use of a catalyst such as Karstedt’s catalyst to facilitate the addition of vinyl groups to the disiloxane structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis and acetylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate undergoes several types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylgermane, trichlorogermane, and various catalysts such as Karstedt’s catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in further chemical synthesis or as intermediates in the production of polymers and other materials .
Scientific Research Applications
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry and as a catalyst in various reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate involves its ability to form stable complexes with various metal ions and participate in catalytic cycles. The vinyl groups allow for versatile chemical modifications, enabling the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A similar compound with a tetramethyl structure instead of tetraacetate.
Vinylmethyldimethoxysilane: Another organosilicon compound with vinyl groups attached to a siloxane backbone.
Uniqueness
1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is unique due to its tetraacetate functional groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over chemical modifications .
Properties
CAS No. |
84682-37-1 |
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Molecular Formula |
C12H18O9Si2 |
Molecular Weight |
362.44 g/mol |
IUPAC Name |
2-[[bis(carboxymethyl)-ethenylsilyl]oxy-(carboxymethyl)-ethenylsilyl]acetic acid |
InChI |
InChI=1S/C12H18O9Si2/c1-3-22(5-9(13)14,6-10(15)16)21-23(4-2,7-11(17)18)8-12(19)20/h3-4H,1-2,5-8H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
BDESLAZHTITSBH-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](CC(=O)O)(CC(=O)O)O[Si](CC(=O)O)(CC(=O)O)C=C |
Origin of Product |
United States |
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